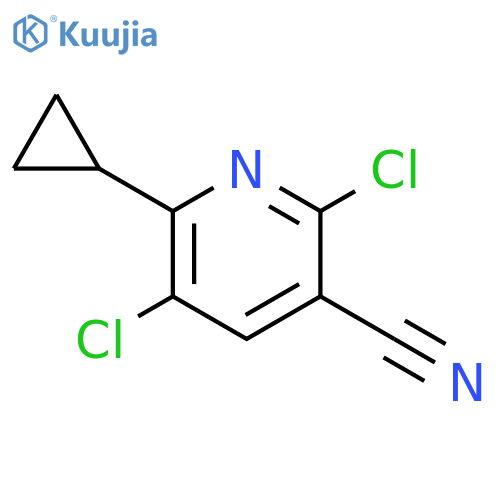Cas no 1135283-17-8 (2,5-Dichloro-6-cyclopropylnicotinonitrile)

1135283-17-8 structure
商品名:2,5-Dichloro-6-cyclopropylnicotinonitrile
CAS番号:1135283-17-8
MF:C9H6Cl2N2
メガワット:213.063339710236
MDL:MFCD11840988
CID:4572444
2,5-Dichloro-6-cyclopropylnicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2,5-Dichloro-6-cyclopropylnicotinonitrile
- 3-Pyridinecarbonitrile, 2,5-dichloro-6-cyclopropyl-
-
- MDL: MFCD11840988
- インチ: 1S/C9H6Cl2N2/c10-7-3-6(4-12)9(11)13-8(7)5-1-2-5/h3,5H,1-2H2
- InChIKey: RSJNNKDEFYGNAR-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C2CC2)=C(Cl)C=C1C#N
2,5-Dichloro-6-cyclopropylnicotinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB269083-1 g |
2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |
1135283-17-8 | 95% | 1g |
€587.80 | 2023-04-26 | |
| Chemenu | CM371759-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 95%+ | 1g |
$415 | 2023-02-19 | |
| Apollo Scientific | OR303802-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 1g |
£324.00 | 2023-09-02 | ||
| abcr | AB269083-1g |
2,5-Dichloro-6-cyclopropylnicotinonitrile, 95%; . |
1135283-17-8 | 95% | 1g |
€587.80 | 2025-02-16 | |
| Key Organics Ltd | AD-5004-1G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 1g |
£330.00 | 2025-02-09 | |
| Apollo Scientific | OR303802-500mg |
2,5-Dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | 500mg |
£242.00 | 2023-09-02 | ||
| Key Organics Ltd | AD-5004-1MG |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AD-5004-10MG |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AD-5004-25G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 25g |
£5940.00 | 2025-02-09 | |
| Key Organics Ltd | AD-5004-0.5G |
2,5-dichloro-6-cyclopropylnicotinonitrile |
1135283-17-8 | >95% | 0.5g |
£215.00 | 2025-02-09 |
2,5-Dichloro-6-cyclopropylnicotinonitrile 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
1135283-17-8 (2,5-Dichloro-6-cyclopropylnicotinonitrile) 関連製品
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1135283-17-8)2,5-Dichloro-6-cyclopropylnicotinonitrile

清らかである:99%
はかる:1g
価格 ($):339.0